molecular formula C9H21NO4S B14510837 3-[(6-Hydroxyhexyl)amino]propane-1-sulfonic acid CAS No. 63555-51-1

3-[(6-Hydroxyhexyl)amino]propane-1-sulfonic acid

Cat. No.: B14510837
CAS No.: 63555-51-1
M. Wt: 239.33 g/mol
InChI Key: JHSJAQIJFMKGTA-UHFFFAOYSA-N
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Description

3-[(6-Hydroxyhexyl)amino]propane-1-sulfonic acid is an organic compound with the molecular formula C9H19NO4S. This compound is known for its unique structure, which includes a sulfonic acid group, an amino group, and a hydroxyhexyl chain. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Hydroxyhexyl)amino]propane-1-sulfonic acid typically involves the reaction of 3-aminopropane-1-sulfonic acid with 6-bromohexanol. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Hydroxyhexyl)amino]propane-1-sulfonic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonic acid group can be reduced to a sulfonate.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-[(6-oxohexyl)amino]propane-1-sulfonic acid.

    Reduction: Formation of 3-[(6-hydroxyhexyl)amino]propane-1-sulfonate.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-[(6-Hydroxyhexyl)amino]propane-1-sulfonic acid is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Used in the production of specialty chemicals and as an additive in formulations.

Mechanism of Action

The mechanism of action of 3-[(6-Hydroxyhexyl)amino]propane-1-sulfonic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The hydroxyhexyl chain provides hydrophobic interactions, while the sulfonic acid group contributes to the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropane-1-sulfonic acid: Lacks the hydroxyhexyl chain, making it less hydrophobic.

    6-Hydroxyhexylamine: Does not contain the sulfonic acid group, reducing its solubility in water.

    3-[(6-Bromohexyl)amino]propane-1-sulfonic acid: Contains a bromine atom, making it more reactive in substitution reactions.

Uniqueness

3-[(6-Hydroxyhexyl)amino]propane-1-sulfonic acid is unique due to its combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications in research and industry.

Properties

CAS No.

63555-51-1

Molecular Formula

C9H21NO4S

Molecular Weight

239.33 g/mol

IUPAC Name

3-(6-hydroxyhexylamino)propane-1-sulfonic acid

InChI

InChI=1S/C9H21NO4S/c11-8-4-2-1-3-6-10-7-5-9-15(12,13)14/h10-11H,1-9H2,(H,12,13,14)

InChI Key

JHSJAQIJFMKGTA-UHFFFAOYSA-N

Canonical SMILES

C(CCCO)CCNCCCS(=O)(=O)O

Origin of Product

United States

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